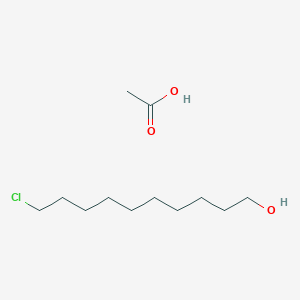
Aloxiprin
Übersicht
Beschreibung
Aloxiprin, auch bekannt als Aluminium-Acetylsalicylat, ist eine chemische Verbindung, die durch die Kombination von Aluminiumhydroxid und Aspirin gebildet wird. Es wird hauptsächlich als Arzneimittel zur Behandlung von Schmerzen und Entzündungen im Zusammenhang mit Erkrankungen des Bewegungsapparates und der Gelenke eingesetzt. This compound besitzt entzündungshemmende, fiebersenkende und schmerzstillende Eigenschaften .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Aloxiprin wird durch die Reaktion von Aluminiumhydroxid mit Acetylsalicylsäure (Aspirin) synthetisiert. Die Reaktion beinhaltet typischerweise das Mischen von Aluminiumhydroxid mit Acetylsalicylsäure in einem geeigneten Lösungsmittel unter kontrollierten Temperatur- und pH-Bedingungen. Das resultierende Produkt wird dann gereinigt und getrocknet, um this compound zu erhalten .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von this compound das großtechnische Mischen von Aluminiumhydroxid und Acetylsalicylsäure in Reaktoren. Die Reaktionsbedingungen, wie Temperatur, pH-Wert und Lösungsmittel, werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Das Gemisch wird dann einer Filtration, Trocknung und Verpackung unterzogen, um this compound-Tabletten oder -Pulver für den medizinischen Gebrauch zu produzieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Aloxiprin unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: this compound kann in Gegenwart von Wasser hydrolysieren, was zur Bildung von Aluminiumhydroxid und Acetylsalicylsäure führt.
Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere in Gegenwart von Oxidationsmitteln, was zur Bildung von oxidierten Derivaten führt.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen die Acetylgruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Hydrolyse: Wasser oder wässrige Lösungen unter sauren oder basischen Bedingungen.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Substitution, wie Alkylierungsmittel oder Acylierungsmittel.
Hauptprodukte, die gebildet werden
Hydrolyse: Aluminiumhydroxid und Acetylsalicylsäure.
Oxidation: Oxidierte Derivate von this compound.
Substitution: Substituierte Derivate von this compound.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: this compound wird als Modellverbindung in Studien verwendet, die sich mit der Synthese und Charakterisierung von metallorganischen Gerüsten und Koordinationskomplexen befassen.
Biologie: this compound wird auf seine potenziellen Auswirkungen auf zelluläre Prozesse untersucht, einschließlich seiner entzündungshemmenden und antioxidativen Eigenschaften.
Medizin: this compound wird in der klinischen Forschung eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung verschiedener entzündlicher und schmerzbedingter Erkrankungen zu bewerten.
Industrie: This compound wird in der Formulierung von pharmazeutischen Produkten, wie Tabletten und Pulvern, zur Behandlung von Schmerzen und Entzündungen eingesetzt
Wirkmechanismus
This compound übt seine Wirkung durch die Hemmung von Cyclooxygenase-Enzymen (COX-1 und COX-2) aus. Diese Enzyme sind an der Umwandlung von Arachidonsäure in Prostaglandine und Thromboxane beteiligt, die Mediatoren von Entzündungen, Schmerzen und Thrombozytenaggregation sind. Durch die Hemmung dieser Enzyme reduziert this compound die Produktion von Prostaglandinen und Thromboxanen, wodurch Schmerzen und Entzündungen gelindert werden .
Wissenschaftliche Forschungsanwendungen
Aloxiprin has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studies involving the synthesis and characterization of metal-organic frameworks and coordination complexes.
Biology: this compound is studied for its potential effects on cellular processes, including its anti-inflammatory and antioxidant properties.
Medicine: this compound is used in clinical research to evaluate its efficacy and safety in treating various inflammatory and pain-related conditions.
Industry: This compound is used in the formulation of pharmaceutical products, such as tablets and powders, for the treatment of pain and inflammation
Wirkmechanismus
Aloxiprin exerts its effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are involved in the conversion of arachidonic acid to prostaglandins and thromboxanes, which are mediators of inflammation, pain, and platelet aggregation. By inhibiting these enzymes, this compound reduces the production of prostaglandins and thromboxanes, thereby alleviating pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Aspirin (Acetylsalicylsäure): Aloxiprin ist ein Derivat von Aspirin und teilt ähnliche entzündungshemmende, fiebersenkende und schmerzstillende Eigenschaften.
Salsalat: Eine weitere Salicylatverbindung, die wegen ihrer entzündungshemmenden und schmerzstillenden Wirkung eingesetzt wird.
Diflunisal: Ein nichtsteroidales Antirheumatikum (NSAR), das strukturell mit Salicylaten verwandt ist und zur Linderung von Schmerzen und Entzündungen eingesetzt wird
Einzigartigkeit von this compound
This compound ist einzigartig aufgrund seiner Kombination aus Aluminiumhydroxid und Acetylsalicylsäure, die ein anderes pharmakokinetisches Profil im Vergleich zu anderen Salicylaten bietet. Das Vorhandensein von Aluminiumhydroxid kann zu einer geringeren gastrointestinalen Reizung beitragen, was this compound zu einer potenziell sichereren Alternative für Patienten mit empfindlichen Mägen macht .
Eigenschaften
IUPAC Name |
dialuminum;2-acetyloxybenzoic acid;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4.2Al.3O/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;;;;;/h2-5H,1H3,(H,11,12);;;;;/q;2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCPYJZDGPQDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.[O-2].[O-2].[O-2].[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Al2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238044 | |
| Record name | Aloxiprin [INN:BAN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9014-67-9 | |
| Record name | Aloxiprin [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009014679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aloxiprin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13509 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aloxiprin [INN:BAN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALOXIPRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QT214X4XU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B1512596.png)



![2-Methyl-6,7-dihydrobenzo[D]oxazol-5(4H)-one](/img/structure/B1512610.png)








